molecular formula C2H2F4<br>CH2CFCF3<br>C3H2F4 B1223342 2,3,3,3-Tetrafluoropropene CAS No. 754-12-1

2,3,3,3-Tetrafluoropropene

Cat. No.: B1223342
CAS No.: 754-12-1
M. Wt: 114.04 g/mol
InChI Key: FXRLMCRCYDHQFW-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoropropene, also known as 2,3,3,3-tetrafluoroprop-1-ene, is a hydrofluoroolefin with the molecular formula CH₂=CFCF₃. It is primarily used as a refrigerant due to its low global warming potential. This compound is marketed under various names, including Opteon YF and Solstice YF .

Mechanism of Action

Target of Action

2,3,3,3-Tetrafluoropropene, also known as HFO-1234yf, is primarily used as a refrigerant . Its main target is the air conditioning systems in vehicles, where it serves as a cooling agent .

Mode of Action

HFO-1234yf operates by absorbing and releasing heat, thereby regulating the temperature within the air conditioning system . During this process, it undergoes phase transitions between liquid and gas states .

Pharmacokinetics (ADME)

While the term “pharmacokinetics” typically applies to drugs, we can discuss similar concepts for HFO-1234yf. In terms of Absorption, Distribution, Metabolism, and Excretion (ADME):

Result of Action

The primary result of HFO-1234yf’s action is the cooling of air in vehicle air conditioning systems . Its atmospheric degradation product, trifluoroacetic acid, can persist in aquatic environments .

Action Environment

The action of HFO-1234yf is influenced by environmental factors such as temperature and the presence of other gases. Its effectiveness as a refrigerant is optimal within a certain temperature range . Its degradation in the atmosphere is influenced by the presence of hydroxy radicals . Furthermore, its flammability increases in the presence of fire or high temperatures .

Biochemical Analysis

Biochemical Properties

2,3,3,3-Tetrafluoropropene plays a role in biochemical reactions primarily through its interactions with reactive hydroxy radicals in the atmosphere, leading to its degradation into trifluoroacetyl fluoride and eventually trifluoroacetic acid . In biological systems, it has been shown to interact with enzymes such as cytochrome P450 2E1, which catalyzes the formation of 2,3,3,3-tetrafluoroepoxypropane. This intermediate can undergo further reactions, including glutathione conjugation or hydrolytic ring opening . These interactions highlight the compound’s potential to influence various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. Studies have shown that exposure to high concentrations can lead to myocardial inflammation and necrosis in rabbits, characterized by the infiltration of lymphocytes, macrophages, and neutrophilic granulocytes . Additionally, it has been observed to cause changes in hematological parameters and induce infiltrates in the nose, lungs, and kidneys of rats . These cellular effects suggest that this compound can significantly impact cell function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One proposed mechanism involves the formation of fluoroacetate, which inhibits aconitate hydratase in the citric acid cycle via the formation of fluorocitrate . This inhibition can particularly affect cells with high energy requirements, such as heart cells. Additionally, the compound’s interactions with cytochrome P450 enzymes and subsequent formation of reactive intermediates further elucidate its molecular action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable but can degrade into trifluoroacetic acid, which persists in aquatic environments . Long-term exposure studies have shown that it can cause myocardial inflammation and necrosis in rabbits after 28 days of inhalation exposure

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, exposure to concentrations of 5000, 15000, and 50000 ppm for 13 weeks did not reveal any significant clinical effects . In rabbits, myocardial inflammation and necrosis were observed at concentrations as low as 1000 ml/m³ . These dosage-dependent effects highlight the importance of understanding the threshold levels for toxicity and adverse effects.

Metabolic Pathways

This compound undergoes biotransformation primarily through cytochrome P450 2E1-catalyzed reactions, leading to the formation of 2,3,3,3-tetrafluoroepoxypropane . This intermediate can then undergo glutathione conjugation or hydrolytic ring opening, resulting in various metabolites such as N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-L-cysteine . These metabolic pathways are crucial for understanding the compound’s fate in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and lipophilic properties facilitate its distribution across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is likely to localize in lipid-rich compartments such as cell membranes and organelles . This localization can affect its activity and function, particularly in cells with high lipid content.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3,3-Tetrafluoropropene can be synthesized using several methods. One common method involves the chlorofluorination of propane or propene. The process includes introducing the raw material and a gas mixture of hydrogen fluoride and chlorine into a reactor in the presence of a gamma ferric iron compound load-type catalyst. The reaction conditions typically range from 400°C to 500°C, with a contact time of 10 to 60 seconds .

Another method involves the vapor-phase catalytic fluorination of 2-chloro-3,3,3-trifluoropropene using chromium-based catalysts treated with various oxidizing agents such as chlorine and oxygen .

Industrial Production Methods

Industrial production of this compound often employs integrated processes that involve multiple steps, including fluorination and dehydrochlorination reactions. These processes are designed to maximize yield and minimize the production of unwanted byproducts .

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoropropene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2,3,3,3-tetrafluoroprop-1-ene
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InChI

InChI=1S/C3H2F4/c1-2(4)3(5,6)7/h1H2
Source PubChem
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InChI Key

FXRLMCRCYDHQFW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)(F)F)F
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Molecular Formula

CH2CFCF3, C3H2F4
Record name 2,3,3,3-TETRAFLUOROPROPENE
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Related CAS

26838-52-8
Record name 1-Propene, 2,3,3,3-tetrafluoro-, homopolymer
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DSSTOX Substance ID

DTXSID4074728
Record name 2,3,3,3-Tetrafluoropropene
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Molecular Weight

114.04 g/mol
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Physical Description

Gas or Vapor, COLOURLESS LIQUEFIED GAS.
Record name 1-Propene, 2,3,3,3-tetrafluoro-
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Record name 2,3,3,3-TETRAFLUOROPROPENE
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Boiling Point

-29.4 °C
Record name 2,3,3,3-TETRAFLUOROPROPENE
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Solubility

Solubility in water, g/l at 24 °C: 0.2 (very poor)
Record name 2,3,3,3-TETRAFLUOROPROPENE
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Density

Density (for liquid): 1.1 g/cm³
Record name 2,3,3,3-TETRAFLUOROPROPENE
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Vapor Density

Relative vapor density (air = 1): 4
Record name 2,3,3,3-TETRAFLUOROPROPENE
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Vapor Pressure

Vapor pressure, kPa at 21.1 °C: 600
Record name 2,3,3,3-TETRAFLUOROPROPENE
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CAS No.

754-12-1
Record name 2,3,3,3-Tetrafluoropropene
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Record name 1-Propene, 2,3,3,3-tetrafluoro-
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Record name 2,3,3,3-TETRAFLUOROPROPENE
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Synthesis routes and methods

Procedure details

Use is made of a vessel with a volume of 1 litre comprising 1000 g of a water and KOH mixture in which the KOH is present at 75% by weight. HFC-245eb is introduced continuously into the mixture, maintained at 160° C., for 2 hours with a flow rate of 138 g/h and a conversion of HFC-245eb of 83% is obtained for a selectivity for HFO-1234yf of 100%. The pressure is 1 bar.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3,3-Tetrafluoropropene
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2,3,3,3-Tetrafluoropropene
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2,3,3,3-Tetrafluoropropene
Reactant of Route 4
2,3,3,3-Tetrafluoropropene
Reactant of Route 5
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Reactant of Route 6
2,3,3,3-Tetrafluoropropene

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